molecular formula C8H3Cl3F3NO3 B1444143 2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene CAS No. 1417568-09-2

2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene

Cat. No.: B1444143
CAS No.: 1417568-09-2
M. Wt: 324.5 g/mol
InChI Key: JTIOGEQANRWHQD-UHFFFAOYSA-N
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Description

2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene is an organic compound characterized by the presence of nitro, trichloromethoxy, and trifluoromethyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene typically involves the nitration of 4-(trichloromethoxy)-1-(trifluoromethyl)benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trichloromethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of different oxidation states.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 2-Amino-4-(trichloromethoxy)-1-(trifluoromethyl)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the nitro group.

Scientific Research Applications

2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trichloromethoxy and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-4-(trifluoromethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of the trichloromethoxy group.

    4-Nitro-1-(trifluoromethyl)benzene: Lacks the trichloromethoxy group, making it less reactive in certain reactions.

    2-Nitro-4-(trichloromethoxy)benzene: Similar but without the trifluoromethyl group, affecting its overall chemical properties.

Uniqueness

2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both trichloromethoxy and trifluoromethyl groups makes it particularly interesting for research and industrial applications.

Properties

IUPAC Name

2-nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3F3NO3/c9-8(10,11)18-4-1-2-5(7(12,13)14)6(3-4)15(16)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIOGEQANRWHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(Cl)(Cl)Cl)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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